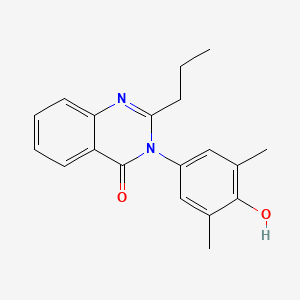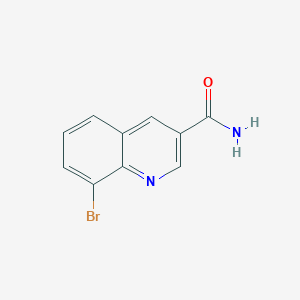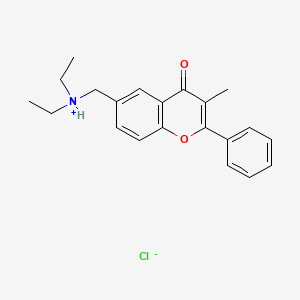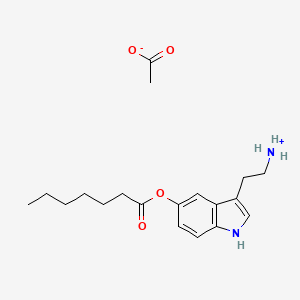
5-(5-Methoxy-2-nitrophenyl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxy-2-nitrophenyl)uracil typically involves the nitration of 5-methoxyphenyluracil. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the larger volumes and ensure consistent product quality. The reaction conditions are optimized for scalability, including the use of continuous flow reactors and automated control systems to maintain precise reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Methoxy-2-nitrophenyl)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces amino derivatives.
Substitution: Produces various substituted phenyluracil derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
5-(5-Methoxy-2-nitrophenyl)uracil is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(5-Methoxy-2-nitrophenyl)uracil involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with key functional groups. In nucleic acid studies, it can intercalate between base pairs or form covalent bonds with nucleotides, affecting the structure and function of DNA or RNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxyuracil: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrophenyluracil: Lacks the methoxy group, affecting its solubility and reactivity.
5-(2-Nitrophenyl)uracil: The nitro group is positioned differently, leading to variations in chemical behavior and applications.
Uniqueness
5-(5-Methoxy-2-nitrophenyl)uracil is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination of functional groups provides distinct chemical properties, such as enhanced reactivity and solubility, making it a versatile compound for various scientific applications .
Propriétés
Numéro CAS |
1005386-85-5 |
|---|---|
Formule moléculaire |
C11H9N3O5 |
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
5-(5-methoxy-2-nitrophenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9N3O5/c1-19-6-2-3-9(14(17)18)7(4-6)8-5-12-11(16)13-10(8)15/h2-5H,1H3,(H2,12,13,15,16) |
Clé InChI |
LXXWQPXSLYWQMP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)[N+](=O)[O-])C2=CNC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)




![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)


![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)




![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
